N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a research compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches
The synthesis of pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide, involves reactions like aminolysis, cyclization, and interaction with various reagents. These methods allow for the generation of a diverse array of compounds for further biological evaluation (Hassan, Hafez, & Osman, 2014; Khazaei et al., 2015).
Characterization Techniques
The characterization of synthesized compounds includes elemental analysis and various spectral data (IR, MS, 1H-NMR, and 13C-NMR), ensuring the correct identification of compound structures and their derivatives.
Biological Activities
Antimycobacterial Activity
Compounds with the pyrazine-2-carboxamide structure have shown significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. Modifications in the phenyl part of the molecule can maintain activity while potentially reducing cytotoxicity (Zítko et al., 2013).
Cytotoxicity
The cytotoxic activity of synthesized pyrazole and pyrazolopyrimidine derivatives has been evaluated against various cancer cell lines, highlighting the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Inhibitors of Photosynthetic Electron Transport
Some derivatives exhibit inhibitory properties on photosynthetic electron transport, comparable to commercial herbicides, suggesting their potential as agricultural chemicals (Vicentini et al., 2005).
Antifungal and Antibacterial Activities
Research on pyrazole derivatives with specific moieties has revealed promising antifungal and antibacterial activities, indicating their potential use in developing new antimicrobial agents (Saad, Osman, & Moustafa, 2011).
Mechanism of Action
Target of Action
The compound, also known as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of M. tuberculosis, leading to the bacterium’s death . In addition, benzothiazole derivatives have shown anti-inflammatory properties, inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . The anti-inflammatory properties are due to the inhibition of the cyclooxygenase pathway, reducing the production of prostaglandins .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The result of the compound’s action is the death of M. tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, it can reduce inflammation by inhibiting the production of prostaglandins .
Future Directions
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, there is potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, which this compound is a part of, have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins within the Mycobacterium tuberculosis, inhibiting their functions and leading to the death of the bacteria .
Molecular Mechanism
Benzothiazole derivatives are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-20-9-3-2-7(14)11-10(9)17-13(21-11)18-12(19)8-6-15-4-5-16-8/h2-6H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXMIAAGOPIZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.